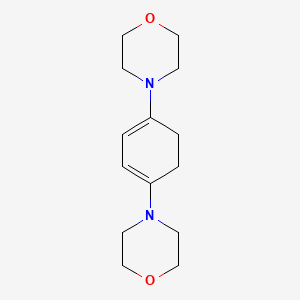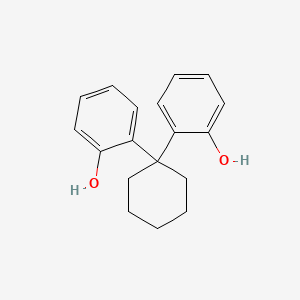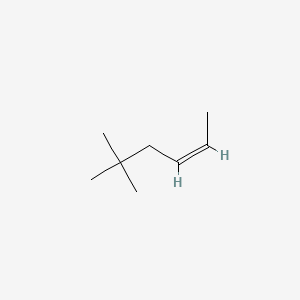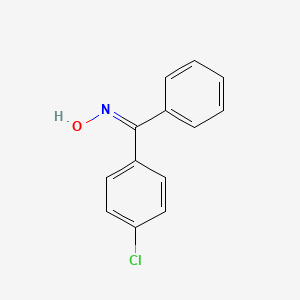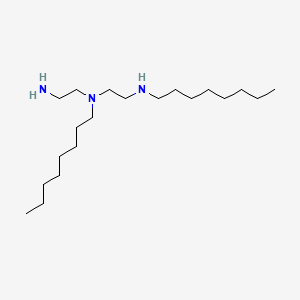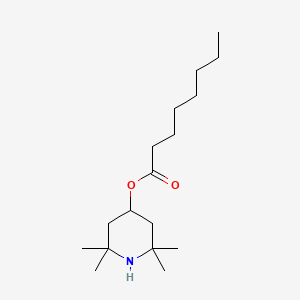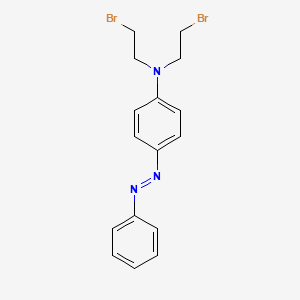
Azobenzene, 4-bis(2-bromoethyl)amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azobenzene, 4-bis(2-bromoethyl)amino- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two phenyl rings. This compound is known for its unique photochemical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene, 4-bis(2-bromoethyl)amino- typically involves the reaction of azobenzene derivatives with bromoethylamine. One common method includes the use of oxidative coupling reactions to introduce the bromoethyl groups onto the azobenzene core . The reaction conditions often involve the use of strong acids or bases to facilitate the coupling process. For instance, the use of acetic acid or hydrochloric acid can help in the protonation of intermediates, thereby driving the reaction to completion .
Industrial Production Methods
Industrial production of azobenzene, 4-bis(2-bromoethyl)amino- may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Azobenzene, 4-bis(2-bromoethyl)amino- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, hydrazo compounds, and various substituted azobenzene derivatives .
Applications De Recherche Scientifique
Azobenzene, 4-bis(2-bromoethyl)amino- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of azobenzene, 4-bis(2-bromoethyl)amino- involves photoisomerization, where the compound switches between trans and cis configurations upon exposure to light. This photoisomerization alters the compound’s electronic and steric properties, enabling it to interact with various molecular targets . The molecular pathways involved include changes in protein conformation and activation of signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound, known for its simple structure and photoisomerization properties.
Bis(4-amino-2-bromo-6-methoxy)azobenzene: A derivative with additional functional groups that enhance its photoswitching capabilities.
Uniqueness
Azobenzene, 4-bis(2-bromoethyl)amino- is unique due to its bromoethyl groups, which provide additional sites for chemical modification and enhance its reactivity in substitution reactions. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
40136-78-5 |
|---|---|
Formule moléculaire |
C16H17Br2N3 |
Poids moléculaire |
411.13 g/mol |
Nom IUPAC |
N,N-bis(2-bromoethyl)-4-phenyldiazenylaniline |
InChI |
InChI=1S/C16H17Br2N3/c17-10-12-21(13-11-18)16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-9H,10-13H2 |
Clé InChI |
SZBBTDBCVFKMFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


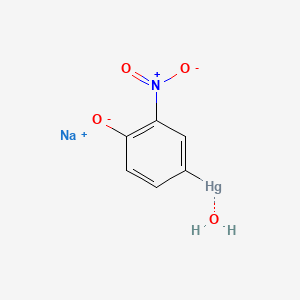
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)
![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)


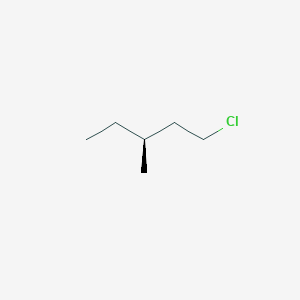
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
